Amitriptynol
Overview
Description
Synthesis Analysis
The synthesis of Amitriptynol involves complex chemical reactions. A detailed analysis of its synthesis can be found in scientific literature .Molecular Structure Analysis
Amitriptynol has a molecular formula of C20H25NO . It is a tertiary amine with strong binding affinities for alpha-adrenergic, histamine (H1), and muscarinic (M1) receptors . The three-ring central structure and a side chain are the basic structure of tricyclic antidepressants .Chemical Reactions Analysis
The chemical reactions associated with Amitriptynol are complex and involve interactions with various neurotransmitters in the brain. More detailed information about these reactions can be found in scientific literature .Physical And Chemical Properties Analysis
Amitriptynol has a molecular weight of 295.4 g/mol . More detailed information about its physical and chemical properties can be found in scientific databases .Scientific Research Applications
Inhibition of Acid Sphingomyelinase
Amitriptyline, a tricyclic antidepressant, inhibits acid sphingomyelinase (ASM), an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide. This inhibition is significant in the treatment of diseases like cancer, cystic fibrosis, diabetes, Alzheimer's disease, and major depression, as well as in viral and bacterial infections. Ceramide plays a crucial role in these diseases, and blocking ASM with amitriptyline presents new therapeutic opportunities (Beckmann et al., 2014).
Analgesic Effect in Chronic Pain
Amitriptyline demonstrates efficacy in reducing myofascial tenderness in patients with chronic tension-type headaches. Its analgesic effect is attributed to the reduction of pain transmission from myofascial tissues, rather than a general reduction in pain sensitivity (Bendtsen & Jensen, 2000).
Blockade of Voltage-Gated Sodium Channels
Amitriptyline blocks voltage-gated sodium channels, particularly the tetrodotoxin-resistant Nav1.9 channels in nociceptive trigeminal neurons. This blockade contributes to its effectiveness in treating various pains, including migraines (Liang et al., 2013).
Potential as a Local Anesthetic Agent
While amitriptyline's potent effects on norepinephrine and serotonin reuptake and its blocking of sodium, potassium, and calcium channels have led to its recommendation as a local anesthetic, its significant toxic side effects at effective doses suggest caution in such use (Estebe & Myers, 2004).
Anti-Inflammatory Effects
Amitriptyline has demonstrated anti-inflammatory effects in animal models, including the reduction of interleukin (IL)-1β and tumor necrosis factor (TNF)-α levels, suggesting a role in managing inflammatory conditions (Sadeghi et al., 2011).
Antidepressant and Neuroprotective Properties
As a classic tricyclic antidepressant, amitriptyline's roles in depression treatment and potential neuroprotective properties are well-established. It inhibits histone deacetylases (HDACs) and induces apoptosis in myeloma cells, offering insights into its relevance in cancer treatment (Mao et al., 2011).
Effect on GABAergic Transmission
Amitriptyline reduces the frequency of GABAergic inhibitory postsynaptic currents, suggesting a presynaptic mechanism that does not diminish with age. This finding is significant in understanding its therapeutic and side effects, particularly in the elderly (Bang et al., 2021).
Safety And Hazards
Amitriptynol may cause some people to be agitated, irritable, or display other abnormal behaviors . It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . If you or your caregiver notice any of these adverse effects, tell your doctor right away . It is also classified as toxic if swallowed, suspected of damaging fertility or the unborn child, causes damage to organs, and very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQUXZPOPTSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151214 | |
Record name | Amitriptynol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amitriptynol | |
CAS RN |
1159-03-1 | |
Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amitriptynol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitriptynol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMITRIPTYNOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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